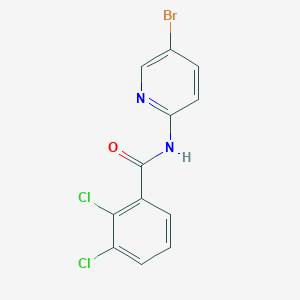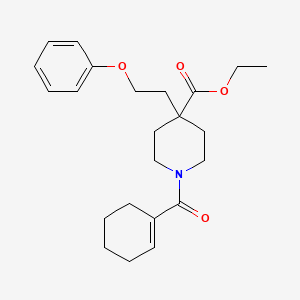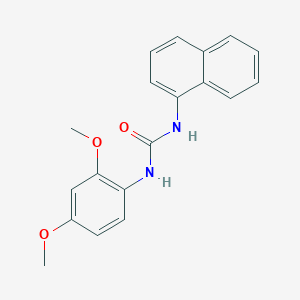![molecular formula C11H12N6O4 B5124073 4-amino-N-{2-[(4-nitrophenyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5124073.png)
4-amino-N-{2-[(4-nitrophenyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-{2-[(4-nitrophenyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research areas. The compound is also known as ANE-1 and has a molecular formula of C13H11N7O4.
Mécanisme D'action
The mechanism of action of ANE-1 is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also exert its anti-inflammatory effects by inhibiting the activity of certain inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ANE-1 have been extensively studied in animal models. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in various tissues. It has also been found to have a mild analgesic effect.
Avantages Et Limitations Des Expériences En Laboratoire
ANE-1 has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily controlled. It is also relatively stable and can be stored for extended periods. However, the compound has certain limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research involving ANE-1. One area of interest is the development of more potent analogs of the compound that may have improved efficacy as anti-cancer or anti-inflammatory agents. Another area of interest is the investigation of the compound's potential use as a diagnostic tool for certain types of cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of ANE-1 and its effects on various cellular pathways.
Méthodes De Synthèse
The synthesis of ANE-1 involves the reaction of 4-nitroaniline with ethyl chloroformate to form 4-nitrophenyl carbamate. The resulting compound then undergoes a reaction with hydrazine hydrate to form 4-amino-N-(4-nitrophenyl)semicarbazide. Finally, the compound is treated with ethyl chloroformate and sodium azide to form ANE-1.
Applications De Recherche Scientifique
ANE-1 has been extensively studied for its potential applications in various scientific research areas. The compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Propriétés
IUPAC Name |
4-amino-N-[2-(4-nitroanilino)ethyl]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4/c12-10-9(15-21-16-10)11(18)14-6-5-13-7-1-3-8(4-2-7)17(19)20/h1-4,13H,5-6H2,(H2,12,16)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCLEXYCDDVRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCNC(=O)C2=NON=C2N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26670981 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5124030.png)

![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5124045.png)
![2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5124047.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5124060.png)



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5124070.png)

![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5124093.png)
amino]-1-phenyl-1-pentanone](/img/structure/B5124101.png)